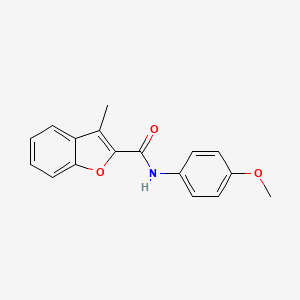

N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.: 34319-22-7

Cat. No.: VC11798083

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34319-22-7 |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C17H15NO3/c1-11-14-5-3-4-6-15(14)21-16(11)17(19)18-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,19) |

| Standard InChI Key | JXMSJEIXLQENFY-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC |

| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide (C₁₇H₁₅NO₃) has a molecular weight of 281.30 g/mol. Key structural features include:

-

Benzofuran core: A fused bicyclic system of benzene and furan rings.

-

3-Methyl substitution: Enhances hydrophobic interactions in biological systems .

-

2-Carboxamide group: Linked to a 4-methoxyphenyl ring, contributing to hydrogen-bonding capacity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅NO₃ |

| Molecular Weight | 281.30 g/mol |

| logP | ~3.5 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, furan O, methoxy O) |

| Polar Surface Area | ~65 Ų |

The methoxy group at the para position of the phenyl ring improves solubility compared to non-polar analogs, while the methyl group on the benzofuran core increases lipophilicity, potentially enhancing blood-brain barrier permeability .

Biological Activities and Mechanisms

Neuroprotective and Antioxidant Effects

Benzofuran-2-carboxamides demonstrate significant neuroprotection by:

-

Scavenging reactive oxygen species (ROS): The methoxyphenyl group donates electrons to neutralize free radicals .

-

Inhibiting lipid peroxidation: Reduces oxidative damage in neuronal membranes (IC₅₀ ≈ 50–100 μM in rat brain homogenates) .

-

Attenuating excitotoxicity: Blocks excessive glutamate-induced Ca²⁺ influx in cortical neurons .

In primary rat cortical cells, structural analogs with 7-methoxy and 4-hydroxyphenyl substitutions showed 40–60% protection against oxidative stress at 10 μM .

Anticancer Activity

3-Methylbenzofuran derivatives exhibit potent anticancer effects via:

-

VEGFR-2 inhibition: Disrupts angiogenesis (IC₅₀ = 45.4–132.5 nM) .

-

Cell cycle arrest: Induces G2/M phase arrest in NCI-H23 lung cancer cells .

-

Apoptosis induction: Activates caspase-3/7 in A549 lung adenocarcinoma cells .

Notably, 3-methylbenzofuran analogs demonstrated IC₅₀ values of 0.49–68.9 μM against NSCLC cell lines, with potency influenced by substituents on the phenyl ring .

Table 2: Biological Activity of Structural Analogs

| Compound | Activity (IC₅₀) | Target |

|---|---|---|

| 7-Methoxy- 1d | 58.2 μM (lipid peroxidation) | Rat brain homogenate |

| 3-Methyl- 4b | 1.48 μM (A549 cells) | NSCLC proliferation |

| 3-Morpholinomethyl- 16a | 45.4 nM (VEGFR-2) | Kinase inhibition |

Research Gaps and Future Directions

-

Target-specific assays: Evaluate the compound’s affinity for ROS-scavenging enzymes (e.g., SOD, catalase) and apoptotic markers (Bcl-2, Bax) .

-

Structural optimization: Introduce electron-donating groups (e.g., -OH, -NH₂) at the phenyl ring to enhance antioxidant capacity .

-

In vivo pharmacokinetics: Assess oral bioavailability and brain penetration in rodent models .

-

Combination therapies: Test synergy with cisplatin or paclitaxel in resistant cancer cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume